1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole
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Overview
Description
1-(Naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole is an organic compound that features a naphthalene ring attached to a pyrazole ring with a nitro group at the 4-position
Preparation Methods
The synthesis of 1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The nitro group is introduced via nitration using nitric acid and sulfuric acid under controlled conditions .
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(Naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
1-(Naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-(Naphthalen-1-ylmethyl)-3-nitro-1H-pyrazole: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
1-(Naphthalen-1-ylmethyl)-4-amino-1H-pyrazole:
1-(Naphthalen-1-ylmethyl)-4-chloro-1H-pyrazole: The chloro group provides different reactivity, particularly in substitution reactions.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)13-8-15-16(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABOXLKGXNPRIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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